9H-Dibenz(b,de)anthracen-9-one
Description
9H-Dibenz(b,de)anthracen-9-one is a polycyclic aromatic ketone characterized by a fused anthracene backbone with additional benzene rings, creating an extended π-conjugated system. This structure confers unique electronic properties, making it relevant in materials science, pharmacology, and organic synthesis.
Properties
CAS No. |
86854-05-9 |
|---|---|
Molecular Formula |
C21H12O |
Molecular Weight |
280.3 g/mol |
IUPAC Name |
pentacyclo[11.7.1.03,8.09,21.014,19]henicosa-1(20),3,5,7,9,11,13(21),14,16,18-decaen-2-one |
InChI |
InChI=1S/C21H12O/c22-21-18-9-4-3-8-15(18)17-11-5-10-16-14-7-2-1-6-13(14)12-19(21)20(16)17/h1-12H |
InChI Key |
ZPXGUKYFVUIRMG-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C3=C4C(=CC=C3)C5=CC=CC=C5C(=O)C4=CC2=C1 |
Canonical SMILES |
C1=CC=C2C3=C4C(=CC=C3)C5=CC=CC=C5C(=O)C4=CC2=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Properties
- 9H-Xanthen-9-one: Features a central 4H-pyran-4-one ring fused with two benzene rings. highlights its partial aromaticity, with protonation studies showing weaker conjugation (C=O bond protonation shifts 36.2 ppm lower than 9(10H)-anthracenone).
- 8,10-Diphenyl-9H-cyclohepta[b]anthracen-9-one (17): Contains a cycloheptane ring fused to anthracenone. The phenyl substituents at positions 8 and 10 increase steric bulk and may reduce solubility compared to unsubstituted derivatives .
Table 1: Key Physical Properties
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Key Functional Groups |
|---|---|---|---|
| 9H-Dibenz(b,de)anthracen-9-one* | ~300 (estimated) | N/A | Anthracenone core |
| 8,10-Diphenyl-9H-cyclohepta[b]anthracen-9-one | 424.5 | 189–190 | Cycloheptane, phenyl groups |
| XE991 | 412.5 | N/A | Pyridinylmethyl, anthracenone |
| 10-(4-Hydroxybenzylidene)anthracen-9(10H)-one | 316.3 | N/A | Hydroxybenzylidene |
*Estimated based on structural analogs.
Substituent Effects
- Electron-Withdrawing Groups : Nitro groups (e.g., 1,2,3,4-tetranitro-10H-anthracen-9-one) increase reactivity but reduce stability .
- Hydrophilic Groups : Hydroxybenzylidene (10-(4-Hydroxybenzylidene)anthracen-9(10H)-one) improves solubility in polar solvents .
- Aromatic Substitutents : Phenyl groups (e.g., 8,10-diphenyl derivatives) enhance π-stacking but may hinder crystallization .
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